Ethanone, 1-(1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-
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Overview
Description
1-[1-Methyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl]ethan-1-one is an organic compound with the molecular formula C14H22O It is characterized by a cyclohexene ring substituted with a methyl group and a pentenyl group, along with an ethanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Methyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl]ethan-1-one typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a Diels-Alder reaction between a diene and a dienophile.
Substitution Reactions: The methyl and pentenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Introduction of the Ethanone Group: The ethanone group is introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-Methyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl and pentenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines are used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-Methyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-Methyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[1-Methyl-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl]ethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexene ring with methyl and pentenyl substitutions, along with an ethanone group, makes it a versatile compound with diverse applications in research and industry.
Properties
CAS No. |
59742-22-2 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-[1-methyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C15H24O/c1-12(2)6-5-7-14-8-10-15(4,11-9-14)13(3)16/h6,8H,5,7,9-11H2,1-4H3 |
InChI Key |
JNRNEKWNRPPXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CCC(CC1)(C)C(=O)C)C |
Origin of Product |
United States |
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